6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound featuring a fused tricyclic core with a carboxamide substituent and a 4-methoxyphenethyl side chain. Its structural uniqueness lies in the combination of a 1,7,9-triazatricyclo framework, a propyl group at position 7, and an imino-oxo moiety.
Properties
Molecular Formula |
C24H25N5O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-3-13-29-21(25)18(23(30)26-12-11-16-7-9-17(32-2)10-8-16)15-19-22(29)27-20-6-4-5-14-28(20)24(19)31/h4-10,14-15,25H,3,11-13H2,1-2H3,(H,26,30) |
InChI Key |
WTFSOQAOFWBBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imino and methoxyphenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Key Substituent Comparisons
| Compound | Core Structure | Key Substituents | LogP* | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound | 1,7,9-triazatricyclo[8.4.0] | 4-Methoxyphenethyl, propyl | 2.8 | High binding to kinase targets |
| 8-(4-Dimethylamino-phenyl)-9-... | Spiro[4.5]decane | Benzothiazole, dimethylamino-phenyl | 3.1 | Moderate enzyme inhibition |
| Rapamycin (Reference) | Macrolide | Triene, methoxycyclohexane | 4.5 | Immunosuppressant |
*Calculated using fragment-based methods.
Spectroscopic and Crystallographic Insights
NMR studies () highlight that substituent-induced chemical shift variations in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) can localize structural modifications. For the target compound, the propyl group at position 7 likely perturbs shifts in these regions compared to shorter alkyl chains . Crystallographic refinement via SHELX software () is critical for resolving its tricyclic geometry, as seen in similar small-molecule systems .
Biological Activity
The compound 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique triazatricyclo structure and various functional groups that may contribute to its biological activities. This article focuses on its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C27H31N5O4
- Molecular Weight : Approximately 475.5 g/mol
- IUPAC Name : 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
The compound features an imino group and a carboxamide moiety that enhance its reactivity and interaction with biological macromolecules.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities:
- Antitumor Activity : In vitro studies suggest potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound shows activity against certain bacterial strains.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its potential therapeutic applications. Interaction studies have focused on its binding affinity to various biological macromolecules such as proteins and nucleic acids. Techniques employed in these studies include:
- Molecular Docking Studies : To predict binding interactions.
- In Vitro Assays : To assess enzyme inhibition and cytotoxicity.
Synthesis Methods
The synthesis of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis techniques:
- Formation of the Triazatricyclo Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Nucleophilic substitution reactions to introduce the methoxyphenyl group and other substituents.
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Cyclization | Formation of the triazatricyclo core |
| Nucleophilic Substitution | Introduction of the methoxyphenyl and other functional groups |
Case Studies
Recent research has highlighted the potential of this compound in drug discovery:
- A study demonstrated its cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values indicating significant potency.
- Another investigation assessed its antimicrobial activity against Staphylococcus aureus, showing promising results in inhibiting bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
